Tralonide
CAS No.: 21365-49-1
Cat. No.: VC21353170
Molecular Formula: C24H28Cl2F2O4
Molecular Weight: 489.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 21365-49-1 |
---|---|
Molecular Formula | C24H28Cl2F2O4 |
Molecular Weight | 489.4 g/mol |
IUPAC Name | (1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-19-fluoro-8-(2-fluoroacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Standard InChI | InChI=1S/C24H28Cl2F2O4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,26)17(25)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
Standard InChI Key | OGZHZYVCWDUIJV-VSXGLTOVSA-N |
Isomeric SMILES | C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CF)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl |
SMILES | CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CF)C)Cl)Cl)C)F)C |
Canonical SMILES | CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CF)C)Cl)Cl)C)F)C |
Chemical Structure and Properties
Tralonide is chemically identified as 9,11β-Dichloro-6α,21-difluoro-16α,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione . This complex molecular structure contributes to its specific pharmacological properties and therapeutic efficacy.
Physical and Chemical Characteristics
The following table summarizes the key physical and chemical properties of Tralonide:
Property | Value |
---|---|
Chemical Formula | C24H28Cl2F2O4 |
Molecular Weight | 489.38 g/mol |
Physical State | Solid |
Melting Point | 245°C (decomposition) |
Boiling Point | 573.2±50.0°C (Predicted) |
Density | 1.36±0.1 g/cm³ (Predicted) |
Stereochemistry | Absolute |
Defined Stereocenters | 9/9 |
FDA UNII | 38ETX8IT42 |
Molecular Structure Identifiers
Tralonide's complex structure can be represented through several standardized chemical notations:
The SMILES notation for Tralonide is:
CC1(C)O[C@@H]2C[C@H]3[C@@H]4CC@HC5=CC(=O)C=C[C@]5(C)[C@@]4(Cl)C@@HC[C@]3(C)[C@@]2(O1)C(=O)CF
The InChI identifier is:
InChIKey=OGZHZYVCWDUIJV-VSXGLTOVSA-N
These molecular identifiers are crucial for database indexing and enable precise identification of Tralonide in chemical libraries and research publications.
Pharmacological Classification
Tralonide is primarily classified as a synthetic topical corticosteroid . The compound's structure contains a pregna-1,4-diene core, which is characteristic of steroidal compounds rather than non-steroidal anti-inflammatory drugs . This classification is important for understanding its mechanism of action, potential side effects, and clinical applications.
Structural Classification
Mechanism of Action
Tralonide, like other corticosteroids, exerts its therapeutic effects through multiple mechanisms. Primary among these is the modulation of gene expression in target cells, which leads to anti-inflammatory, antiproliferative, and immunosuppressive effects .
Anti-inflammatory Effects
At the molecular level, Tralonide likely binds to the cytoplasmic glucocorticoid receptor (GR) in target cells. This complex then translocates to the nucleus where it regulates the transcription of various genes involved in the inflammatory response. This results in:
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Decreased production of pro-inflammatory cytokines and chemokines
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Inhibition of inflammatory cell migration and activation
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Suppression of phospholipase A2 activity, reducing the production of prostaglandins and leukotrienes
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Stabilization of lysosomal membranes, preventing the release of inflammatory mediators
These mechanisms collectively contribute to Tralonide's efficacy in treating inflammatory skin conditions.
Clinical Applications
Therapeutic Uses
Tralonide is primarily indicated for the topical treatment of inflammatory dermatological conditions . Based on available research and its pharmacological profile, its potential clinical applications include:
Pharmacokinetics
The pharmacokinetic profile of Tralonide includes absorption, distribution, metabolism, and excretion characteristics that are essential for determining its therapeutic efficacy and safety . As a topical preparation, its pharmacokinetics would be primarily concerned with:
Absorption
Topical corticosteroids like Tralonide are generally absorbed through the skin, with the rate and extent of absorption dependent on factors such as:
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The integrity of the skin barrier (absorption increases with damaged skin)
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The area of application (thinner skin allows greater absorption)
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The vehicle or formulation used
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Occlusion (covering the application site increases absorption)
Metabolism and Elimination
Research Findings
Network Meta-Analysis Findings
A network meta-analysis of 40 trials (6482 participants) reporting patient-reported symptoms as a binary outcome ranked potent topical corticosteroids (TCS) among the most effective treatments (OR 5.99, 95% CI 2.83 to 12.69) . Similarly, for clinician-reported signs, potent TCS were ranked highly effective (OR 8.15, 95% CI 4.99, 13.57) .
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